molecular formula C18H19N5O2 B4803021 (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone

Cat. No.: B4803021
M. Wt: 337.4 g/mol
InChI Key: DJWNJIBIHVVGEX-UHFFFAOYSA-N
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Description

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone is a heteropolycyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with methyl groups at positions 4 and 7, a phenyl group at position 8, and a morpholine-4-carbonyl group at position 2.

Properties

IUPAC Name

(4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-15(14-6-4-3-5-7-14)17-20-19-16(13(2)23(17)21-12)18(24)22-8-10-25-11-9-22/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWNJIBIHVVGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine with morpholine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as DLD-1 (colon cancer) and HT-29. The mechanism involves the activation of caspase pathways and modulation of p53 levels, leading to inhibited cell proliferation and increased apoptotic activity .

CompoundCell LineIC50 (µM)Mechanism
MM124DLD-10.74Caspase activation
MM137HT-290.15Apoptosis induction

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyrazolo-triazine derivatives against various pathogens. Compounds with similar structures have been identified as potential leads against Mycobacterium tuberculosis, showcasing low cytotoxicity while effectively targeting bacterial growth within macrophages .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of these compounds is crucial for optimizing their efficacy. The core structure of pyrazolo[5,1-c][1,2,4]triazine plays a vital role in determining biological activity. Modifications at specific positions can enhance potency and selectivity against targeted diseases.

Key Structural Features

Research highlights that the introduction of specific substituents on the pyrazolo-triazine scaffold can lead to significant improvements in activity. For instance:

  • Methyl groups at positions 4 and 7 enhance lipophilicity and biological interaction.
  • The phenyl group at position 8 contributes to π-stacking interactions with biological targets.

Synthesis and Derivative Development

The synthesis of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone typically involves cyclocondensation reactions using readily available precursors. This method allows for the efficient generation of analogs with varying substituents to explore their pharmacological profiles.

Synthetic Pathways

The synthesis often includes:

  • Cyclocondensation of β-ketoesters with aminopyrazoles.
  • Subsequent functionalization to introduce morpholine moieties which are known to enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and fused heterocyclic system. Below is a comparative analysis with key analogs:

Pyrazolo[5,1-c][1,2,4]triazine Derivatives

  • Compound 10a: (5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone (from ). Structural Differences: Replaces the morpholin-4-yl group with a triazol-4-yl moiety and introduces a p-tolyl substituent. Synthesis: Formed via electrophilic substitution and dehydrative cyclization of diazotized 3-amino-5-phenylpyrazole .
  • Compound 10b: (5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone (from ). Structural Differences: Shifts the phenyl group from position 7 (in 10a) to position 8, mirroring the target compound’s phenyl substitution. Implications: Positional isomerism may alter steric hindrance and electronic effects, impacting reactivity or binding affinity .

Fluorinated Pyrazolotriazine Systems

  • Compound 11: 2-(4’-Tolylsulfonyl)-3-(4’-chlorophenyl)-5-phenyl-7-thioxo-8-trifluoroacetylpyrazolo[4,3-e][1,2,4]triazino[1,2-a][1,2,4]triazin-9,10-dione (from ). Synthesis: Derived from fluoroacylation and heterocyclization steps, contrasting with the target compound’s morpholine-based synthesis .

Triazole-Thiadiazole Hybrids

  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (from ). Structural Differences: Replaces the pyrazolotriazine core with a triazole-thiadiazole system.

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Route Potential Applications
Target Compound Pyrazolo[5,1-c][1,2,4]triazine 4,7-Dimethyl; 8-phenyl; morpholin-4-carbonyl Not explicitly described (analog-based) Kinase inhibition, antimicrobial
Compound 10a Pyrazolo[5,1-c][1,2,4]triazine 5-Methyl-triazol-4-yl; 7-phenyl Diazotization, cyclization Structural/electronic studies
Compound 10b Pyrazolo[5,1-c][1,2,4]triazine 5-Methyl-triazol-4-yl; 8-phenyl Diazotization, cyclization Steric/electronic effect analysis
Compound 11 Pyrazolo-triazino-triazine Trifluoroacetyl; tolylsulfonyl Fluoroacylation, heterocyclization Metabolic stability enhancement
Triazole-Thiadiazole Hybrids Triazole-thiadiazole 4-Methoxyphenyl; variable R-groups Condensation, molecular docking Antifungal agents

Key Findings and Implications

Substituent Effects: The morpholine group in the target compound may enhance solubility compared to triazole or fluorinated analogs, critical for bioavailability .

Synthetic Challenges :

  • Diazotization and cyclization (used for analogs 10a/b) require precise temperature control (0–5°C), whereas fluoroacylation (for compound 11) demands anhydrous conditions .

Biological Potential: While the target compound’s bioactivity is unreported, structural analogs with triazole-thiadiazole systems show antifungal activity, suggesting a plausible direction for future studies .

Biological Activity

The compound (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7 and MDA-MB-231) and colon cancer cells (DLD-1 and HT-29) .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspases (caspase-3, -8, and -9) and modulation of key apoptotic proteins such as p53 and Bax .

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[5,1-c][1,2,4]triazine derivatives is influenced by various structural modifications:

ModificationEffect on Activity
Substitution on the phenyl ringEnhances cytotoxicity against cancer cells
Variation in the morpholine moietyAlters pharmacokinetic properties and selectivity
Presence of electron-withdrawing groupsIncreases potency by enhancing interaction with target proteins

Study 1: Anticancer Activity Assessment

A recent study evaluated the cytotoxic effects of a series of pyrazolo[5,1-c][1,2,4]triazine derivatives against MCF-7 and MDA-MB-231 cells. The MTT assay revealed that certain derivatives exhibited IC50 values lower than that of cisplatin, indicating superior cytotoxicity. The most active compound triggered apoptosis via caspase pathways and inhibited NF-κB signaling .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds induce apoptosis in colon cancer cell lines. It was found that treatment with the target compound led to increased levels of reactive oxygen species (ROS) and activation of autophagy markers such as beclin-1. This dual action suggests a complex interplay between apoptosis and autophagy in mediating anticancer effects .

Q & A

Basic: What are the standard synthetic routes for synthesizing (4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone, and what critical reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of pyrazole precursors with morpholine derivatives. Key steps include:

  • Diethyl oxalate-mediated cyclization : Reacting 4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine with morpholine-4-carbonyl chloride in anhydrous toluene under reflux (110–120°C) for 6–8 hours .
  • Base catalysis : Sodium hydride (NaH) is used to deprotonate intermediates, enhancing nucleophilic attack efficiency .
  • Solvent selection : Toluene or THF is preferred for their inertness and ability to stabilize intermediates .
    Yield optimization requires strict control of moisture (anhydrous conditions) and stoichiometric excess of morpholine derivatives (1.2–1.5 equiv) .

Advanced: How can reaction conditions be modified to mitigate byproduct formation during the synthesis of this compound?

Methodological Answer:
Byproduct formation (e.g., dimerization or incomplete cyclization) can be minimized by:

  • Temperature gradients : Slow heating (2°C/min) to reflux reduces thermal degradation .
  • Catalyst screening : Transitioning from NaH to milder bases like K₂CO₃ in polar aprotic solvents (DMF) reduces side reactions .
  • Stepwise purification : Intermediate isolation via column chromatography (silica gel, hexane/EtOAc 7:3) before final coupling improves purity .
    Contradictions in byproduct profiles across studies often arise from variations in solvent polarity or reagent purity, necessitating TLC monitoring at each step .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole ring protons: δ 6.8–7.2 ppm (multiplet for aromatic H).
    • Morpholine-O-CH₂: δ 3.6–3.8 ppm (triplet) .
  • IR spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ (C=O of morpholine) and 1550–1600 cm⁻¹ (C=N of triazine) confirm functional groups .
  • HPLC-MS : ESI+ mode detects [M+H]⁺ with m/z ~435 (calculated molecular weight: 434.5 g/mol) .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., antifungal vs. anti-inflammatory) for this compound?

Methodological Answer:
Contradictions often stem from:

  • Assay variability : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger) or inflammation models (COX-2 vs. TNF-α inhibition) .
  • Structural analogs : Minor substituent changes (e.g., methyl vs. trifluoromethyl groups) alter target selectivity .
    To validate activity:
    • Replicate assays under standardized conditions (CLSI guidelines for antifungals ).
    • Perform SAR studies comparing morpholine vs. piperidine analogs to isolate pharmacophore contributions .

Advanced: What computational strategies are effective for predicting this compound’s binding affinity to 14-α-demethylase lanosterol (CYP51)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with PDB ID 3LD6. Key parameters:
    • Grid box centered on heme cofactor (coordinates x=15.2, y=22.8, z=3.1).
    • Lamarckian genetic algorithm (100 runs) to sample binding poses .
  • MD simulations : AMBER force fields assess binding stability (RMSD <2.0 Å over 50 ns) .
  • Free energy calculations : MM/PBSA estimates ΔG binding, prioritizing morpholine interactions with CYP51’s hydrophobic pocket .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve >98% purity?

Methodological Answer:

  • Binary mixtures : DMF/EtOH (1:1) dissolves the compound at 80°C, with slow cooling (0.5°C/min) yielding needle-like crystals .
  • Alternative : Chloroform/methanol (9:1) for high solubility (50 mg/mL) and low residual solvent .
    Critical factors:
    • Avoid aqueous recrystallization (hydrolysis risk of triazine ring) .
    • Use activated charcoal (1% w/v) to adsorb colored impurities .

Advanced: How does the morpholin-4-yl group influence the compound’s pharmacokinetic properties compared to piperidine analogs?

Methodological Answer:

  • Lipophilicity : Morpholine’s oxygen atom reduces logP by 0.3–0.5 vs. piperidine, improving aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) .
  • Metabolic stability : Morpholine resists CYP3A4 oxidation better than piperidine, extending half-life (t₁/₂ = 4.2 h vs. 2.7 h in liver microsomes) .
  • Permeability : PAMPA assays show morpholine derivatives have 20–30% higher Caco-2 permeability due to reduced hydrogen bonding .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to maintain <10% RH, avoiding hygroscopic degradation .
  • Solubility : For stock solutions, use DMSO (50 mM), aliquot, and freeze at -20°C (stable for 6 months) .

Advanced: How can researchers design SAR studies to explore the role of the 8-phenyl group in bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (NO₂, CF₃) or donating (OCH₃) groups at the phenyl para position .
  • Assay benchmarking : Test against CYP51 (antifungal) and PDE4 (anti-inflammatory) to assess target promiscuity .
  • Computational mapping : Compare electrostatic potential surfaces (EPS) of analogs to identify steric/electronic requirements for binding .

Advanced: What strategies mitigate spectral overlap challenges in ¹H NMR characterization of this compound?

Methodological Answer:

  • DEPT-135 : Differentiates CH₂ (negative phase) and CH/CH₃ groups in morpholine and pyrazole regions .
  • COSY/TOCSY : Resolves coupling between H-3 (pyrazole) and H-4 (triazine) protons .
  • Solvent shifting : Use DMSO-d₆ to downfield-shift aromatic protons, reducing overlap with aliphatic signals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4,7-Dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(morpholin-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.